molecular formula C25H15ClO6 B3026036 3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one CAS No. 4322-58-1

3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

Cat. No.: B3026036
CAS No.: 4322-58-1
M. Wt: 446.8 g/mol
InChI Key: XJJPVDONOLMSOS-UHFFFAOYSA-N
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Description

3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) is a synthetic organic compound known for its unique chemical structure and biological activities It is a biscoumarin derivative, characterized by the presence of two coumarin moieties linked through a methylene bridge attached to a chlorophenyl group

Mechanism of Action

Target of Action

Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties . Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Mode of Action

Coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . They have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Biochemical Pathways

Coumarins are identified as secondary metabolites from plants, bacteria, and fungi . They serve as important models for advanced design and synthesis of more pharmacologically active derivatives . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways .

Pharmacokinetics

Their wide-ranging applications in science and technology suggest that they have favorable adme properties .

Result of Action

Coumarins have been shown to have antithrombotic action, specifically anticoagulation, and antiplatelet aggregation . In particular, coumarin-based medications like warfarin, phenprocoumon, and cloricromen have long been used to treat thrombosis in clinical settings .

Action Environment

Given their wide-ranging applications in science and technology, it can be inferred that they are versatile and adaptable to various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The general reaction scheme is as follows:

    Reactants: 4-hydroxycoumarin and 2-chlorobenzaldehyde.

    Catalyst/Base: Piperidine or pyridine.

    Solvent: Ethanol or methanol.

    Conditions: Reflux for several hours.

The reaction yields the desired biscoumarin derivative after purification, typically through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups in the coumarin moieties can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of bisquinone derivatives.

    Reduction: Formation of bisalcohol derivatives.

    Substitution: Formation of substituted biscoumarin derivatives.

Scientific Research Applications

3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,3’-((2-Bromophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Similar structure with a bromine atom instead of chlorine.

    3,3’-((2-Methylphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Similar structure with a methyl group instead of chlorine.

    3,3’-((2-Nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3,3’-((2-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) imparts unique electronic and steric properties, influencing its binding affinity and specificity towards target enzymes. This makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents.

Properties

IUPAC Name

3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClO6/c26-16-10-4-1-7-13(16)19(20-22(27)14-8-2-5-11-17(14)31-24(20)29)21-23(28)15-9-3-6-12-18(15)32-25(21)30/h1-12,19,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJPVDONOLMSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3Cl)C4=C(C5=CC=CC=C5OC4=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195790
Record name Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4322-58-1
Record name 3,3′-[(2-Chlorophenyl)methylene]bis[4-hydroxy-2H-1-benzopyran-2-one]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4322-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004322581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
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3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
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3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
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3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

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